Cas no 80563-87-7 (Methyl 2-chloro-6-nitrobenzoate)

Methyl 2-chloro-6-nitrobenzoate Chemical and Physical Properties
Names and Identifiers
-
- Methyl 2-chloro-6-nitrobenzoate
- 2-Chloro-6-nitro-benzamide
- Methyl 2-chlor-6-nitrobenzoat
- 2-Chlor-6-nitro-benzoesaeure-amid
- ACMC-20anyb
- Benzamide,2-chloro-6-nitro-
- methyl-2-chloro-6-nitro-benzoate
- 2-Chlor-6-nitro-benzoesaeure-methylester
- SureCN793981
- 2-chloro-6-nitro-benzoic acid amide
- 2-chloro-6-nitro-benzoic acid methyl ester
- AC1L3B8Q
- ST4134695
- 6-chloro-2-nitrobenzamide
- 2-Chloro-6-nitrobenzoic acid methyl ester
- DTXSID50879309
- DA-41320
- 2-Chloro-6-Nitro-Benzoic Acid, Methyl Ester
- Benzoic acid, 2-chloro-6-nitro-, methyl ester
- AS-66066
- D96078
- Methyl2-chloro-6-nitrobenzoate
- 80563-87-7
- Methyl 2-chloro-6-nitrobenzoate #
- methyl 6-chloro-2-nitro-benzoate
- AKOS012970253
- SCHEMBL1612194
-
- MDL: MFCD06203843
- Inchi: 1S/C8H6ClNO4/c1-14-8(11)7-5(9)3-2-4-6(7)10(12)13/h2-4H,1H3
- InChI Key: USGSGFWEGZVPNF-UHFFFAOYSA-N
- SMILES: O=C(C1C([N+](=O)[O-])=CC=CC=1Cl)OC
Computed Properties
- Exact Mass: 214.999
- Monoisotopic Mass: 214.999
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 4
- Heavy Atom Count: 14
- Rotatable Bond Count: 2
- Complexity: 240
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 2.2
- Topological Polar Surface Area: 72.1Ų
Methyl 2-chloro-6-nitrobenzoate PricePrice >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
TRC | M295598-100mg |
Methyl 2-chloro-6-nitrobenzoate |
80563-87-7 | 100mg |
$ 64.00 | 2023-09-07 | ||
TRC | M295598-500mg |
Methyl 2-chloro-6-nitrobenzoate |
80563-87-7 | 500mg |
$ 195.00 | 2023-09-07 | ||
eNovation Chemicals LLC | D771557-1g |
2-Chloro-6-Nitro-Benzoic Acid, Methyl Ester |
80563-87-7 | 98% | 1g |
$170 | 2024-06-06 | |
A2B Chem LLC | AH59956-1g |
Methyl 2-chloro-6-nitrobenzoate |
80563-87-7 | 98% | 1g |
$176.00 | 2024-04-19 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594115-250mg |
Methyl 2-chloro-6-nitrobenzoate |
80563-87-7 | 98% | 250mg |
¥504.00 | 2024-07-28 | |
Apollo Scientific | OR401011-250mg |
Methyl 2-chloro-6-nitrobenzoate |
80563-87-7 | 250mg |
£130.00 | 2025-02-20 | ||
1PlusChem | 1P00GB04-250mg |
2-Chloro-6-Nitro-Benzoic Acid, Methyl Ester |
80563-87-7 | 98% | 250mg |
$80.00 | 2024-04-21 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594115-100mg |
Methyl 2-chloro-6-nitrobenzoate |
80563-87-7 | 98% | 100mg |
¥325.00 | 2024-07-28 | |
Crysdot LLC | CD12029536-5g |
Methyl 2-chloro-6-nitrobenzoate |
80563-87-7 | 97% | 5g |
$665 | 2024-07-24 | |
SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1594115-10g |
Methyl 2-chloro-6-nitrobenzoate |
80563-87-7 | 98% | 10g |
¥6825.00 | 2024-07-28 |
Methyl 2-chloro-6-nitrobenzoate Production Method
Synthetic Circuit 1
Methyl 2-chloro-6-nitrobenzoate Raw materials
Methyl 2-chloro-6-nitrobenzoate Preparation Products
Methyl 2-chloro-6-nitrobenzoate Related Literature
-
Chengchun Tang,Yoshio Bando,Chunyi Zhi,Dmitri Golberg Chem. Commun., 2007, 4599-4601
-
Xiaoyan Xu,Jun Zhang,Hongguang Xia Org. Biomol. Chem., 2018,16, 1227-1241
-
Lei Zhao,Jiangtao Cheng RSC Adv., 2019,9, 16423-16430
-
Kun Qin,Zhikang Wang,Dekui Shen,Chunfei Wu RSC Adv., 2021,11, 37851-37865
-
Andrei Palii,Boris Tsukerblat,Sophia Klokishner,Kim R. Dunbar,Juan M. Clemente-Juan,Eugenio Coronado Chem. Soc. Rev., 2011,40, 3130-3156
-
Xianhui Chen,Yuanyuan Peng,Xiaobo Tao,Quan Li New J. Chem., 2021,45, 22902-22907
-
Hai-Dan Wang,Xing-Fang Wang,Fang Su,Jian-Sheng Li,Lan-Cui Zhang,Xiao-Jing Sang,Zai-Ming Zhu Dalton Trans., 2019,48, 2977-2987
Additional information on Methyl 2-chloro-6-nitrobenzoate
Methyl 2-chloro-6-nitrobenzoate (CAS No. 80563-87-7): A Versatile Intermediate in Modern Chemical Synthesis
Methyl 2-chloro-6-nitrobenzoate (CAS No. 80563-87-7) is a significant compound in the realm of organic synthesis, playing a pivotal role as an intermediate in the development of various pharmaceuticals and specialty chemicals. Its unique structural properties, characterized by the presence of both a nitro group and a chloro substituent on a benzoate backbone, make it a valuable building block for chemists and researchers.
The compound's molecular structure, C8H5ClNO4, encompasses a benzoic acid esterified with methanol, adorned with a nitro group at the 6-position and a chloro group at the 2-position. This arrangement imparts distinct reactivity patterns, making it particularly useful in nucleophilic aromatic substitution reactions and as a precursor in the synthesis of more complex heterocyclic compounds.
In recent years, the demand for Methyl 2-chloro-6-nitrobenzoate has surged due to its applications in medicinal chemistry. Researchers have leveraged its reactivity to develop novel therapeutic agents targeting various diseases. For instance, studies have highlighted its role in synthesizing intermediates for anticancer drugs, where the nitro and chloro groups serve as handles for further functionalization.
One of the most compelling aspects of Methyl 2-chloro-6-nitrobenzoate is its versatility in cross-coupling reactions. The presence of both electron-withdrawing nitro and electron-donating ester groups creates a delicate balance that enhances reactivity in palladium-catalyzed reactions. This has led to its incorporation into protocols for Suzuki-Miyaura, Heck, and Buchwald-Hartwig couplings, enabling the construction of biaryl and other complex molecular architectures.
The pharmaceutical industry has also embraced Methyl 2-chloro-6-nitrobenzoate for its potential in developing antimicrobial agents. The nitro group is known to be pharmacophoric in many bioactive molecules, contributing to their interaction with biological targets. Recent studies have demonstrated its utility in generating derivatives with enhanced antibacterial properties, addressing the growing concern of antibiotic resistance.
Beyond pharmaceuticals, this compound finds applications in materials science. Its ability to undergo selective functionalization makes it an excellent candidate for designing advanced polymers and coatings. Researchers have explored its incorporation into conductive polymers, where the nitro group can act as a dopant to enhance electrical conductivity.
The synthesis of Methyl 2-chloro-6-nitrobenzoate typically involves the nitration of chlorobenzoyl chloride followed by esterification with methanol under controlled conditions. Advances in synthetic methodologies have improved yields and purity, making it more accessible for industrial-scale production. Recent innovations in green chemistry have also focused on developing more sustainable routes to this intermediate, minimizing waste and reducing environmental impact.
In conclusion, Methyl 2-chloro-6-nitrobenzoate (CAS No. 80563-87-7) stands as a cornerstone in modern chemical synthesis. Its unique structural features and reactivity make it indispensable for researchers across multiple disciplines. As scientific understanding progresses, the applications of this compound are expected to expand further, solidifying its importance in both academic research and industrial applications.
80563-87-7 (Methyl 2-chloro-6-nitrobenzoate) Related Products
- 1515562-72-7(2-(1-bromo-2-methylpropan-2-yl)-5-methylthiophene)
- 941922-80-1(1-(3-methoxyphenyl)-3-{1-(4-methoxyphenyl)-1H-1,2,3,4-tetrazol-5-ylmethyl}urea)
- 1361656-48-5(3-Iodo-2-(3,4,5-trichlorophenyl)pyridine)
- 245758-79-6(4,5-Bis(trifluoromethyl)-2-hydroxyaniline)
- 2137639-99-5(Benzene, [1-(chloromethyl)-2,2-difluorocyclopropyl]-)
- 2227799-91-7((2R)-4-(2,4,5-trifluorophenyl)butan-2-ol)
- 879216-05-4(Pentanamide, 5-azido-N-phenyl-)
- 2137050-98-5((3R,4S)-4-(2,4-difluorophenyl)-1-{[(9H-fluoren-9-yl)methoxy]carbonyl}pyrrolidine-3-carboxylic acid)
- 927996-15-4(1-(Pyridine-3-carbonyl)-1,2,3,4-tetrahydroquinolin-6-amine)
- 1346602-84-3(N-Ethyl-N-methyl-3-vinylphenyl Carbamate)




